molecular formula C18H15ClN4O2S B2620334 N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-88-7

N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2620334
CAS No.: 872987-88-7
M. Wt: 386.85
InChI Key: DIYQVGKPBWUHDQ-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide features a multi-heterocyclic scaffold with a pyridazinyl core linked via a sulfanyl group to an acetamide backbone. The 5-chloro-2-methoxyphenyl substituent on the acetamide nitrogen and the pyridin-3-yl group on the pyridazine ring contribute to its structural complexity. While direct data on this compound are absent in the provided evidence, analogs in the acetamide family demonstrate diverse biological activities, including anticancer, antiviral, and insect attractant properties, depending on substituent variations .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-25-16-6-4-13(19)9-15(16)21-17(24)11-26-18-7-5-14(22-23-18)12-3-2-8-20-10-12/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQVGKPBWUHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chloro-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the pyridinyl-pyridazinyl moiety:

    Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the pyridinyl-pyridazinyl moiety through a sulfanyl-acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to alter signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Core Heterocycles
  • Pyridazine vs. Pyridine/Imidazothiazole : The target compound’s pyridazine ring distinguishes it from analogs like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) (), which uses an imidazothiazole core. Pyridazine’s electron-deficient nature may alter binding interactions compared to pyridine-based systems .
  • Sulfanyl Linkage: The sulfanyl group in the target compound is shared with VUAA-1 and OLC-12 (), which are insect Orco agonists.
Substituent Effects
  • 5-Chloro-2-methoxyphenyl Group : Similar chloro-methoxy phenyl substituents are seen in N-(4-bromophenyl)-2-(2-thienyl)acetamide () and 5RH2 (), where chloro groups enhance lipophilicity and methoxy groups influence electronic properties .

Physicochemical Properties

Table 1: Comparison of Selected Acetamide Derivatives
Compound Name (ID) Molecular Formula Yield (%) Melting Point (°C) Key Substituents Source
Target Compound C₁₈H₁₅ClN₄O₂S N/A N/A 5-Cl-2-MeO-Ph, pyridazinyl-S N/A
5k () C₃₀H₃₀N₆O₂S 78 92–94 4-MeO-Bn-piperazinyl, imidazothiazole
5f () C₁₉H₁₃ClN₄OS 72 215–217 4-Cl-Ph, imidazothiazole
5RH2 () C₁₄H₁₂ClN₃O N/A N/A 3-Cl-Ph, pyridin-3-yl
6e () C₂₈H₂₆N₄O₄S N/A N/A 4-MeO-Ph, oxadiazole-thioacetamide

Key Observations :

  • Higher yields (70–81%) are common in analogs with simpler substituents (e.g., 5h , ), while bulkier groups (e.g., piperazinyl in 5k ) reduce yields .
  • Melting points vary widely (80–218°C), influenced by crystallinity and hydrogen bonding .
Anticancer Potential
  • The compound 6e () showed IC₅₀ values of 4.6 μM (PANC-1) and 2.2 μM (HepG2) , attributed to its oxadiazole-thioacetamide and methoxyphenyl groups . The target compound’s pyridazinyl-sulfanyl group may similarly enhance cytotoxicity.
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () highlights the role of halogenated aryl groups in improving cell line specificity .
Antiviral Activity
  • Pyridin-3-yl acetamides like 5RGZ and 5RH2 () bind SARS-CoV-2 protease with affinities <−22 kcal/mol, driven by interactions with HIS163 and ASN142 . The target compound’s pyridazinyl group may mimic these interactions.
Insect Attractant Activity
  • VUAA-1 () acts as an Orco agonist, leveraging pyridin-3-yl and sulfanyl groups.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, supported by recent research findings and data analysis.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-methoxyphenyl group, a pyridazinyl moiety, and a sulfanyl linkage. Its molecular formula is C20H18ClN3O3SC_{20}H_{18}ClN_3O_3S with a molecular weight of 397.86 g/mol. The presence of halogenated and heterocyclic components suggests potential lipophilicity and biological activity.

PropertyValue
Molecular FormulaC20H18ClN3O3S
Molecular Weight397.86 g/mol
LogP4.4186
Polar Surface Area56.961 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a study screening various N-substituted phenyl chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .

Key Findings:

  • Compounds with halogenated substituents on the phenyl ring, particularly those with high lipophilicity, were more effective in penetrating bacterial membranes.
  • The position of substituents on the phenyl ring significantly influenced biological activity, indicating structure-activity relationships (SAR) that merit further investigation.

Antitumor Activity

In addition to antimicrobial properties, there is emerging evidence regarding the antitumor potential of this compound class. A study on newly synthesized derivatives indicated that specific compounds exhibited significant cytotoxic effects against various cancer cell lines, including human lung cancer cells . The IC50 values for these compounds were notably low, indicating strong antiproliferative activity.

Example Data:

Compound IDCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 8HCC8276.26 ± 0.33
Compound 9NCI-H3586.48 ± 0.11

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may interfere with key cellular processes, such as:

  • Inhibition of DNA synthesis or repair mechanisms in cancer cells.
  • Disruption of bacterial cell wall synthesis or function.

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